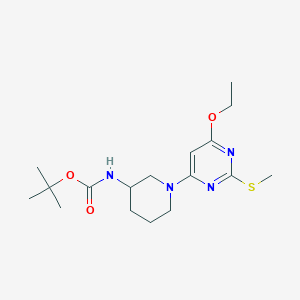tert-Butyl (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)carbamate
CAS No.: 1353944-34-9
Cat. No.: VC4308325
Molecular Formula: C17H28N4O3S
Molecular Weight: 368.5
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1353944-34-9 |
|---|---|
| Molecular Formula | C17H28N4O3S |
| Molecular Weight | 368.5 |
| IUPAC Name | tert-butyl N-[1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C17H28N4O3S/c1-6-23-14-10-13(19-15(20-14)25-5)21-9-7-8-12(11-21)18-16(22)24-17(2,3)4/h10,12H,6-9,11H2,1-5H3,(H,18,22) |
| Standard InChI Key | NWZAZHZUSHDHPF-UHFFFAOYSA-N |
| SMILES | CCOC1=NC(=NC(=C1)N2CCCC(C2)NC(=O)OC(C)(C)C)SC |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Nomenclature
The systematic IUPAC name for this compound is tert-butyl N-[1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]carbamate, reflecting its three primary structural components:
-
A pyrimidine ring substituted at the 4-position with a piperidine group, at the 6-position with an ethoxy group, and at the 2-position with a methylthio group.
-
A piperidine ring linked to the pyrimidine core, providing conformational flexibility.
-
A tert-butyl carbamate group attached to the piperidine nitrogen, serving as a protective moiety in synthetic workflows.
The molecular formula is C17H28N4O3S, with a molar mass of 368.5 g/mol. Key identifiers include:
| Property | Value |
|---|---|
| SMILES | CCOC1=NC(=NC(=C1)N2CCC(CC2)NC(=O)OC(C)(C)C)SC |
| InChIKey | LTRCBMSMNGAFHD-UHFFFAOYSA-N |
| PubChem CID | 66569806 |
The pyrimidine ring’s substitution pattern is critical for electronic modulation, influencing reactivity and potential biological interactions .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of tert-butyl (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)carbamate typically follows a multi-step sequence:
-
Pyrimidine Core Formation: A cyclocondensation reaction between thiourea and β-keto esters yields 2-methylthio-4,6-dihydroxypyrimidine, which is subsequently chlorinated and ethoxylated to introduce the 6-ethoxy group.
-
Piperidine Coupling: The 4-chloropyrimidine intermediate undergoes nucleophilic aromatic substitution with piperidine, facilitated by bases like triethylamine or DIPEA in polar aprotic solvents (e.g., DMF or DCE) .
-
Carbamation: The piperidine nitrogen is protected via reaction with tert-butyl carbamate activated by coupling agents such as HATU or DCC, ensuring regioselectivity .
Example Reaction Conditions:
-
Solvent: Dichloromethane or DMF
-
Temperature: Room temperature to 50°C
-
Catalysts: HATU, DIPEA
-
Yield: ~50–70% after purification by silica gel chromatography .
Challenges and Optimization
-
Regioselectivity: Competing reactions at the pyrimidine 2- and 4-positions necessitate careful control of stoichiometry and reaction time.
-
Purification: The compound’s moderate polarity requires gradient elution with methanol/dichloromethane mixtures.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume